4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine
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Overview
Description
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethoxybenzenesulfonyl group and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This intermediate is then reacted with 6-phenylpyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
InChI |
InChI=1S/C22H24N4O3S/c1-2-29-19-8-10-20(11-9-19)30(27,28)26-14-12-25(13-15-26)22-16-21(23-17-24-22)18-6-4-3-5-7-18/h3-11,16-17H,2,12-15H2,1H3 |
InChI Key |
WWPXTNVGTRMWIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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